1-(Sec-butyl)piperidin-4-amine
Overview
Description
1-(Sec-butyl)piperidin-4-amine is a nitrogen-containing compound that possesses a piperidine ring structure. It is a derivative of piperidine, a heterocyclic compound commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
For instance, some piperidine derivatives have been found to exhibit both antiaggregatory and antioxidant effects . They also targeted the beta-secretase enzyme .
Cellular Effects
The specific cellular effects of 1-(Sec-butyl)piperidin-4-amine are not well-studied. Piperidine derivatives have been found to have a wide range of effects on cells. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(Sec-butyl)piperidin-4-amine involves several synthetic routes and reaction conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine . The piperidine ring can then be functionalized to introduce the sec-butyl group at the nitrogen atom. Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial production methods typically involve large-scale hydrogenation processes and the use of efficient catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(Sec-butyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .
Scientific Research Applications
1-(Sec-butyl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development .
In medicine, derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents . Additionally, it is used in the development of novel therapeutic agents for the treatment of neurological disorders and cardiovascular diseases .
In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Comparison with Similar Compounds
1-(Sec-butyl)piperidin-4-amine can be compared with other similar compounds, such as piperidine, pyridine, and piperazine . While all these compounds share a common piperidine ring structure, they differ in their functional groups and chemical properties.
Piperidine: A simple six-membered ring with one nitrogen atom, commonly used as a building block in organic synthesis.
Pyridine: A six-membered ring with one nitrogen atom, known for its aromaticity and use as a solvent and reagent in chemical reactions.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of pharmaceuticals and as an anthelmintic agent.
The uniqueness of this compound lies in its sec-butyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butan-2-ylpiperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-8(2)11-6-4-9(10)5-7-11/h8-9H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKREWGWFNQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016820-77-1 | |
Record name | 1-(sec-butyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.